1-Ethylpropyl 2-pyridyl ketone
Description
BenchChem offers high-quality 1-Ethylpropyl 2-pyridyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethylpropyl 2-pyridyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-ethyl-1-pyridin-2-ylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-3-9(4-2)11(13)10-7-5-6-8-12-10/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDGHWSNVLZLRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641994 | |
| Record name | 2-Ethyl-1-(pyridin-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860705-36-8 | |
| Record name | 2-Ethyl-1-(pyridin-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of 1-Ethylpropyl 2-pyridyl ketone
Abstract: This technical guide provides a detailed methodology for the synthesis, purification, and comprehensive characterization of 1-Ethylpropyl 2-pyridyl ketone, a valuable compound in synthetic and medicinal chemistry. The narrative emphasizes the rationale behind procedural choices, offering field-proven insights for researchers, scientists, and professionals in drug development. The protocols are designed to be self-validating, supported by authoritative references and detailed analytical procedures to ensure scientific integrity and reproducibility.
Introduction: The Significance of Pyridyl Ketones
Pyridyl ketones are a class of organic compounds that feature prominently as key structural motifs in a vast array of biologically active molecules and pharmaceuticals. Their unique electronic and steric properties, arising from the juxtaposition of a carbonyl group and a pyridine ring, make them versatile intermediates for the synthesis of more complex heterocyclic systems. The pyridine moiety can act as a hydrogen bond acceptor and participate in π-stacking interactions, which is crucial for molecular recognition in biological systems. Consequently, robust and well-characterized methods for the synthesis of specific pyridyl ketones, such as 1-Ethylpropyl 2-pyridyl ketone, are of significant interest to the scientific community.
This guide presents a definitive protocol for the synthesis of 1-Ethylpropyl 2-pyridyl ketone via the Grignard reaction, a classic and highly effective method for carbon-carbon bond formation. We will delve into the mechanistic underpinnings of the synthesis, provide a step-by-step procedure for purification by column chromatography, and detail the analytical techniques required for unambiguous structural confirmation and purity assessment.
Synthesis of 1-Ethylpropyl 2-pyridyl ketone via Grignard Reaction
The addition of a Grignard reagent to a nitrile is a powerful and reliable method for the synthesis of ketones. In this case, we utilize the reaction between sec-pentylmagnesium bromide (the Grignard reagent derived from 3-bromopentane) and 2-cyanopyridine. This approach is favored due to the high nucleophilicity of the Grignard reagent and the electrophilicity of the nitrile carbon, leading to the formation of an intermediate imine which is readily hydrolyzed to the desired ketone upon acidic workup.[1]
Reaction Mechanism
The synthesis proceeds in two main stages: the formation of the Grignard reagent and its subsequent reaction with the nitrile, followed by hydrolysis. The causality is straightforward: the highly polarized carbon-magnesium bond of the Grignard reagent provides a potent carbon nucleophile, which is necessary to attack the electrophilic carbon of the pyridine nitrile.
Caption: Reaction mechanism for the synthesis of 1-Ethylpropyl 2-pyridyl ketone.
Experimental Protocol: Synthesis
Materials:
-
3-Bromopentane (Reagent grade, ≥98%)
-
Magnesium turnings (≥99.5%)
-
Iodine (crystal, catalyst)
-
2-Cyanopyridine (≥99%)
-
Anhydrous diethyl ether
-
Hydrochloric acid (3M)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware and allow to cool under a stream of dry nitrogen.
-
Grignard Reagent Formation: Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask. Add a small amount of anhydrous diethyl ether. In the dropping funnel, place 3-bromopentane (1.1 eq) dissolved in anhydrous diethyl ether.
-
Initiation: Add a few drops of the 3-bromopentane solution to the magnesium turnings. The disappearance of the iodine color and gentle bubbling indicates the initiation of the reaction. If the reaction does not start, gently warm the flask with a heat gun.
-
Addition: Once the reaction is initiated, add the remaining 3-bromopentane solution dropwise at a rate that maintains a gentle reflux.
-
Reaction with Nitrile: After the addition is complete, cool the Grignard solution to 0 °C. Dissolve 2-cyanopyridine (1.0 eq) in anhydrous diethyl ether and add it dropwise via the dropping funnel. A precipitate will form.
-
Quenching and Hydrolysis: After stirring for 2 hours at room temperature, slowly and carefully pour the reaction mixture over a mixture of crushed ice and 3M HCl. Stir vigorously until all solids dissolve.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification by Column Chromatography
Purification of the crude product is essential to remove unreacted starting materials and byproducts. Flash column chromatography is an effective method for this purpose, separating compounds based on their differential adsorption to a stationary phase.[2][3][4]
Workflow for Purification and Characterization
Caption: Overall workflow for the purification and characterization of the target compound.
Experimental Protocol: Purification
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). The polarity of the eluent can be gradually increased to facilitate the elution of the product.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC with a UV lamp for visualization.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield the purified 1-Ethylpropyl 2-pyridyl ketone as a liquid or low-melting solid.
Structural Characterization
Unambiguous characterization is performed using a suite of spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. ¹H NMR provides information on the proton environment and connectivity, while ¹³C NMR identifies all unique carbon atoms.
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |
| Chemical Shift (δ, ppm) | Multiplicity |
| 8.65 | dd |
| 8.00 | d |
| 7.85 | td |
| 7.45 | ddd |
| 3.40 | tt |
| 1.70 | m |
| 0.90 | t |
Predicted shifts are based on known values for pyridyl ketones and alkyl chains. Actual values may vary based on solvent and experimental conditions.[5][6][7]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For 1-Ethylpropyl 2-pyridyl ketone (C₁₀H₁₃NO), the expected molecular weight is approximately 163.22 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z = 163. Key fragmentation patterns would include the loss of alkyl fragments. A prominent peak at m/z = 121 would correspond to the McLafferty rearrangement product.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch and several bands corresponding to the pyridine ring vibrations.[9][10][11]
| Key IR Absorptions (Predicted) |
| Wavenumber (cm⁻¹) |
| ~3050 |
| 2960-2850 |
| ~1710 |
| ~1580, 1470, 1430 |
Safety and Handling
Reagents:
-
3-Bromopentane: Flammable liquid and vapor. Causes skin and eye irritation.
-
Magnesium Turnings: Flammable solid.
-
Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.
-
2-Cyanopyridine: Toxic if swallowed, in contact with skin, or if inhaled.
Product:
-
1-Ethylpropyl 2-pyridyl ketone: While specific data is unavailable, similar compounds like 2-propionylpyridine are harmful if swallowed and cause skin and eye irritation.[12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This guide provides a comprehensive and scientifically grounded framework for the synthesis and characterization of 1-Ethylpropyl 2-pyridyl ketone. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can reliably produce and validate this important chemical building block. The combination of a robust synthetic strategy with a thorough analytical workflow ensures the high quality and integrity of the final product, paving the way for its successful application in drug discovery and materials science.
References
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JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
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NIST. (n.d.). di-2-Pyridyl ketone. NIST WebBook. Retrieved from [Link]
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NIST. (n.d.). di-2-Pyridyl ketone. NIST WebBook. Retrieved from [Link]
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ChemRxiv. (n.d.). Synthesis of 1-(1-Arylvinyl)pyridin-2(1H)-ones from Ketones and 2-Fluoropyridine. Retrieved from [Link]
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ACS Omega. (2024, May 30). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands. Retrieved from [Link]
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Wikipedia. (n.d.). Kröhnke pyridine synthesis. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Retrieved from [Link]
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SID. (n.d.). FT-IR AND COMPUTATIONAL STUDY OF DI-2-PYRIDYL KETONE NICOTINOYLHYDRAZONE. Retrieved from [Link]
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PMC - NIH. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
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NIST. (n.d.). Ethanone, 1-(2-pyridinyl)-. NIST WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR spectra of the NAD + pyridine ring. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
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ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column?. Retrieved from [Link]
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PMC. (n.d.). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]
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Spectroscopy Online. (2022, August 1). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Retrieved from [Link]
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ChemRxiv. (n.d.). Synthesis of 1-(1-Arylvinyl)pyridin-2(1H)-ones from Ketones and 2-Fluoropyridine. Retrieved from [Link]
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Baran Lab - Scripps Research. (2004, September 6). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]
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Thieme. (n.d.). Preparation of Cyanopyridines by Direct Cyanation. Retrieved from [Link]
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ACS Publications. (n.d.). Infrared Spectra for Analysis of Aldehyde and Ketone 2,4-Dinitrophenylhydrazones. Retrieved from [Link]
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ACS Publications. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved from [Link]
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An In-depth Technical Guide to the Photophysical Properties of 1-Ethylpropyl 2-pyridyl ketone
Abstract
This technical guide provides a comprehensive overview of the anticipated photophysical properties of 1-Ethylpropyl 2-pyridyl ketone. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally analogous compounds, particularly other 2-acylpyridines, and established principles of photochemistry. It is intended for researchers, scientists, and drug development professionals interested in the potential applications of this and related compounds in areas such as photochemistry, materials science, and medicinal chemistry. The guide covers the molecule's synthesis, expected electronic absorption and emission characteristics, the nature of its excited states, and potential photochemical reaction pathways. Experimental protocols for key photophysical measurements are also detailed to facilitate further investigation.
Introduction
Aromatic ketones constitute a significant class of organic compounds with rich and diverse photophysical and photochemical behaviors. Their utility spans a wide range of applications, from photoinitiators in polymer chemistry to building blocks for complex organic synthesis. Within this class, pyridyl ketones, which incorporate a nitrogen-containing heteroaromatic ring, exhibit unique properties due to the interplay of n,π* and π,π* excited states and the influence of the nitrogen atom's lone pair of electrons.
1-Ethylpropyl 2-pyridyl ketone, a derivative of 2-acylpyridine, is a molecule of interest for its potential as a photosensitizer, a ligand in coordination chemistry, or a pharmacophore in medicinal chemistry. Understanding its interaction with light is paramount to harnessing its potential. This guide aims to provide a foundational understanding of its photophysical properties by drawing parallels with well-studied analogs like 2-acetylpyridine and 2-benzoylpyridine.
Synthesis and Molecular Structure
While specific literature on the synthesis of 1-Ethylpropyl 2-pyridyl ketone is scarce, a general and efficient method for the preparation of N-vinyl-substituted pyridones from ketones and 2-fluoropyridine has been described, which could be adapted for its synthesis.[1][2] A plausible synthetic route would involve the acylation of a 2-pyridyl organometallic reagent with an appropriate acyl chloride or anhydride.
The molecular structure of 1-Ethylpropyl 2-pyridyl ketone features a pyridine ring directly attached to a carbonyl group, which is further substituted with an ethylpropyl group. The presence of the pyridine ring and the carbonyl group are the key determinants of its electronic and photophysical properties.
Electronic Absorption Spectroscopy
The ultraviolet-visible (UV-Vis) absorption spectrum of an aromatic ketone is characterized by distinct electronic transitions. For 1-Ethylpropyl 2-pyridyl ketone, we can anticipate two primary absorption bands:
-
π → π* Transition: This is typically a strong absorption band occurring at shorter wavelengths (higher energy). It arises from the excitation of an electron from a π bonding orbital to a π* antibonding orbital, primarily localized on the pyridine ring and the carbonyl group. For the related compound, 2-acetylpyridine, an absorption maximum is observed at 227 nm in cyclohexane.[3]
-
n → π* Transition: This is a weaker absorption band that appears at longer wavelengths (lower energy). It corresponds to the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital.[4] This transition is formally forbidden by symmetry, which accounts for its lower intensity.
The solvent environment can significantly influence the positions of these absorption bands. Polar solvents are expected to cause a blue shift (hypsochromic shift) of the n → π* transition and a red shift (bathochromic shift) of the π → π* transition.
Table 1: Expected UV-Vis Absorption Characteristics of 1-Ethylpropyl 2-pyridyl ketone (in a non-polar solvent)
| Transition | Expected λmax (nm) | Molar Absorptivity (ε, M-1cm-1) |
| π → π | ~230 - 260 | High (~10,000) |
| n → π | ~300 - 350 | Low (~100 - 1000) |
Excited State Dynamics
Upon absorption of a photon, 1-Ethylpropyl 2-pyridyl ketone is promoted to an electronically excited state. The subsequent de-excitation pathways determine its photophysical and photochemical behavior. A Jablonski diagram is a useful tool for visualizing these processes.
Caption: A generalized Jablonski diagram illustrating the principal photophysical pathways for an aromatic ketone.
The Nature of the Lowest Excited States
For 2-benzoylpyridines, the lowest excited singlet (S₁) and triplet (T₁) states have been characterized as having n,π* character.[5] It is highly probable that 1-Ethylpropyl 2-pyridyl ketone will exhibit similar behavior. The relative energies of the n,π* and π,π* states are crucial in determining the photophysical properties. In heteroaromatic molecules, the presence of in-plane lone pairs can lead to n,π* excited states being the lowest in energy.[6][7]
-
¹(n,π) State: The lowest excited singlet state is likely to be of n,π character. Molecules in this state often exhibit different reactivity compared to their ground state.
-
³(n,π) State: Due to efficient intersystem crossing (ISC), the triplet state is often readily populated in aromatic ketones. The lowest triplet state is also expected to be of n,π character.[5] These triplet states are typically long-lived and are key intermediates in many photochemical reactions.
Luminescence Properties
-
Fluorescence: Emission from the S₁ state back to the ground state (S₀) is termed fluorescence.[8] Aromatic ketones with a lowest ¹(n,π*) state often exhibit weak fluorescence because intersystem crossing to the triplet manifold is a very efficient competing process. The fluorescence quantum yield is expected to be low. Rigidity in molecular structure can enhance fluorescence quantum efficiency.[9]
-
Phosphorescence: After intersystem crossing to the T₁ state, the molecule can return to the S₀ ground state via the emission of a photon, a process known as phosphorescence.[8] Since the T₁ → S₀ transition is spin-forbidden, phosphorescence has a much longer lifetime than fluorescence, often in the microsecond to second range. For 2-benzoylpyridines, phosphorescence has been observed and studied.[5]
Table 2: Predicted Luminescence Properties of 1-Ethylpropyl 2-pyridyl ketone
| Property | Expected Characteristics |
| Fluorescence | |
| Emission Maximum (λem) | Stokes shifted to longer wavelengths than the n → π* absorption |
| Quantum Yield (ΦF) | Low (< 0.1) |
| Lifetime (τF) | Short (nanoseconds) |
| Phosphorescence | |
| Emission Maximum (λem) | Significantly red-shifted from fluorescence |
| Quantum Yield (ΦP) | Potentially significant, dependent on solvent and temperature |
| Lifetime (τP) | Long (microseconds to milliseconds) |
Experimental Protocols
To experimentally validate the predicted photophysical properties of 1-Ethylpropyl 2-pyridyl ketone, the following standard techniques should be employed.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε).
Procedure:
-
Prepare a series of solutions of 1-Ethylpropyl 2-pyridyl ketone of known concentrations in a suitable solvent (e.g., cyclohexane for non-polar and acetonitrile for polar environments).
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorbance spectra of the solutions in a quartz cuvette over a wavelength range of 200-500 nm.
-
Identify the λmax for the π → π* and n → π* transitions.
-
Calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law (A = εcl).
Steady-State Fluorescence and Phosphorescence Spectroscopy
Objective: To determine the emission maxima and relative quantum yields.
Procedure:
-
Prepare a dilute solution of the compound in a suitable solvent. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
Use a spectrofluorometer.
-
For fluorescence, excite the sample at the λmax of the n → π* transition and record the emission spectrum.
-
For phosphorescence, the measurement is typically performed at low temperatures (e.g., 77 K in a frozen solvent matrix) to minimize non-radiative decay pathways. A pulsed light source and a time-gated detector are used to separate the long-lived phosphorescence from the short-lived fluorescence.
-
The relative fluorescence quantum yield can be determined by comparing the integrated emission intensity to that of a known standard.
Transient Absorption Spectroscopy
Objective: To study the properties and kinetics of the triplet excited state.
Methodology: Transient absorption spectroscopy is a pump-probe technique.[10][11] A high-intensity laser pulse (the pump) excites the sample, and a second, time-delayed, broadband light pulse (the probe) measures the change in absorbance of the sample. By varying the delay time between the pump and probe pulses, the formation and decay of transient species, such as the triplet state, can be monitored.[12]
Caption: A simplified workflow for a transient absorption spectroscopy experiment.
Potential Photochemical Reactivity
The excited states of aromatic ketones, particularly the ³(n,π*) state, are known to undergo a variety of photochemical reactions.[4] For 1-Ethylpropyl 2-pyridyl ketone, potential reactions include:
-
Photoreduction: In the presence of a hydrogen donor, the triplet excited state can abstract a hydrogen atom, leading to the formation of a ketyl radical.
-
Energy Transfer: The triplet state can transfer its energy to another molecule with a lower triplet energy, a process known as photosensitization.
-
Photocycloaddition: With unsaturated compounds, [2+2] cycloaddition reactions can occur.
The specific reaction pathways will be highly dependent on the reaction conditions, including the solvent and the presence of other reactants.
Conclusion
While direct experimental data for 1-Ethylpropyl 2-pyridyl ketone is limited, a comprehensive understanding of its photophysical properties can be inferred from its structural analogs and fundamental photochemical principles. It is expected to exhibit characteristic π → π* and n → π* absorption bands, with the lowest excited states being of n,π* character. This will likely lead to weak fluorescence and potentially significant phosphorescence. The long-lived triplet state is anticipated to be a key intermediate in its photochemistry. The experimental protocols outlined in this guide provide a roadmap for the detailed characterization of this and related pyridyl ketones, which will be crucial for the development of their potential applications.
References
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ResearchGate. (n.d.). The transient absorption spectra assigned to T-T absorption of ketones... Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Photophysical Study of 2′-Deoxyuridines Labeled with Fluorene Derivatives. Retrieved from [Link]
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ChemRxiv. (n.d.). Synthesis of 1-(1-Arylvinyl)pyridin-2(1H)-ones from Ketones and 2-Fluoropyridine. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Photochemical and photophysical behaviour of benzoylpyridines. Part I. Triplet–triplet energy transfer to biacetyl. Retrieved from [Link]
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ACS Publications. (2024). The n,π States of Heteroaromatics: When are They the Lowest Excited States and in What Way Can They Be Aromatic or Antiaromatic?* Retrieved from [Link]
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The Coordination Chemistry of 1-Ethylpropyl 2-pyridyl ketone: A Technical Guide for Advanced Research
Abstract
This technical guide provides an in-depth exploration of the coordination chemistry of 1-Ethylpropyl 2-pyridyl ketone, a fascinating yet under-explored ligand. While direct literature on this specific molecule is nascent, this document leverages extensive data from analogous 2-acylpyridine systems, particularly di(2-pyridyl) ketone (dpk), to project its synthetic pathways, coordination behavior, and the unique reactivity of its metal complexes. This guide is intended for researchers and professionals in coordination chemistry, materials science, and drug development, offering both a foundational understanding and a springboard for novel research endeavors. We will delve into the ligand's synthesis, its versatile coordination modes, the intriguing reactivity of the ketone moiety upon metal chelation, and detailed protocols for the synthesis and characterization of its coordination compounds.
Introduction: The Promise of Unsymmetrical 2-Acylpyridine Ligands
The field of coordination chemistry has long been captivated by the versatility of pyridyl-based ligands. Among these, 2-acylpyridines represent a class of compounds with rich and diverse coordination behavior, capable of forming stable complexes with a wide array of transition metals. The prototypical ligand in this family, di(2-pyridyl) ketone (dpk), has been extensively studied, revealing a propensity for various coordination modes and a fascinating reactivity profile of its carbonyl group upon coordination.[1]
This guide focuses on the unsymmetrical analogue, 1-Ethylpropyl 2-pyridyl ketone. The introduction of an aliphatic ketone substituent in place of a second pyridyl ring is anticipated to modulate the electronic and steric properties of the ligand, thereby influencing the geometry, stability, and reactivity of its metal complexes. Such modifications can be crucial in the rational design of catalysts, molecular magnets, and therapeutic agents.
Ligand Synthesis: A Proposed Pathway
While the direct synthesis of 1-Ethylpropyl 2-pyridyl ketone is not extensively documented, established methodologies for the preparation of unsymmetrical ketones can be readily adapted. A plausible and efficient synthetic route involves the acylation of a 2-picolyllithium species with an appropriate N,N-dimethylcarboxamide.[2]
Caption: Proposed synthesis of 1-Ethylpropyl 2-pyridyl ketone.
Experimental Insight: The choice of a strong, non-nucleophilic base like n-butyllithium at low temperatures is critical to ensure the selective deprotonation of the methyl group of 2-picoline, forming the desired 2-picolyllithium intermediate. The subsequent acylation with N,N-dimethylpentanamide provides a reliable route to the target ketone.
Coordination Behavior: A World of Possibilities
Drawing parallels from the well-documented coordination chemistry of di(2-pyridyl) ketone and other 2-acylpyridines, 1-Ethylpropyl 2-pyridyl ketone is expected to exhibit a rich and varied coordination behavior. The presence of the pyridyl nitrogen and the ketonic oxygen atoms allows for multiple modes of binding to a metal center.
Bidentate Coordination Modes
The most common coordination modes for 2-acylpyridine ligands are bidentate, involving chelation through either the nitrogen and oxygen atoms or, in the case of dpk, two nitrogen atoms. For 1-Ethylpropyl 2-pyridyl ketone, the primary bidentate mode is anticipated to be N,O-chelation.
-
N,O-Bidentate Chelation: The ligand coordinates to the metal center through the pyridyl nitrogen and the ketonic oxygen, forming a stable five-membered chelate ring. This is the most probable coordination mode for mononuclear complexes.
Caption: N,O-Bidentate coordination of 1-Ethylpropyl 2-pyridyl ketone.
Bridging Coordination
In polynuclear complexes, the ligand can act as a bridge between two or more metal centers. This can occur through the pyridyl nitrogen and the ketonic oxygen, or through the deprotonated form of a hydrated or alcoholated derivative of the ketone (see Section 4).
Reactivity of the Coordinated Ketone: A Gateway to Novel Structures
A hallmark of the coordination chemistry of 2-acylpyridines is the enhanced reactivity of the carbonyl group upon coordination to a metal ion. This activation facilitates nucleophilic attack at the carbonyl carbon, leading to the formation of gem-diol or hemiketal derivatives.[1][3]
-
Hydration and Alcoholysis: In the presence of water or alcohols, the coordinated ketone can undergo nucleophilic addition to form a gem-diol or a hemiketal, respectively. The resulting hydroxyl group(s) can be deprotonated to form bridging alkoxide ligands, leading to the formation of polynuclear clusters.[4]
Caption: Reactivity pathway of the coordinated ketone.
This reactivity provides a powerful tool for the construction of complex molecular architectures with interesting magnetic and catalytic properties.
Characterization of Coordination Complexes
A comprehensive characterization of the coordination complexes of 1-Ethylpropyl 2-pyridyl ketone is essential to elucidate their structure and properties. A combination of spectroscopic and analytical techniques should be employed.
| Technique | Information Gained | Expected Observations |
| Infrared (IR) Spectroscopy | Coordination of the ligand, presence of counter-ions and solvent molecules. | A shift in the ν(C=O) stretching frequency to lower wavenumbers upon coordination. Appearance of new bands corresponding to M-N and M-O vibrations.[5] |
| UV-Vis Spectroscopy | Electronic transitions within the complex. | Ligand-to-metal charge transfer (LMCT) and d-d transitions, which are characteristic of the metal ion and its coordination environment.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Solution-state structure and dynamics. | Shifts in the proton and carbon signals of the ligand upon coordination. |
| Single-Crystal X-ray Diffraction | Solid-state molecular structure, bond lengths, and bond angles. | Definitive determination of the coordination geometry, nuclearity of the complex, and intermolecular interactions.[4][7] |
| Elemental Analysis | Empirical formula of the complex. | Confirmation of the stoichiometry of the metal, ligand, and any counter-ions or solvent molecules. |
Experimental Protocol: Synthesis and Characterization of a Representative Complex
The following protocol outlines a general procedure for the synthesis and characterization of a hypothetical dichlorido(1-ethylpropyl 2-pyridyl ketone)palladium(II) complex, drawing on established methods for similar systems.[4][8]
Objective: To synthesize and characterize [Pd(1-EtPr-PyK)Cl₂], where 1-EtPr-PyK is 1-Ethylpropyl 2-pyridyl ketone.
Materials:
-
1-Ethylpropyl 2-pyridyl ketone
-
Palladium(II) chloride (PdCl₂)
-
Methanol (MeOH)
-
Diethyl ether
Procedure:
-
Preparation of the Palladium Precursor: Dissolve PdCl₂ (1 mmol) in hot methanol (20 mL) with stirring to form a solution of [PdCl₂(MeOH)₂].
-
Reaction with the Ligand: To the warm solution of the palladium precursor, add a solution of 1-Ethylpropyl 2-pyridyl ketone (1 mmol) in methanol (10 mL) dropwise with continuous stirring.
-
Precipitation of the Complex: A yellow precipitate is expected to form upon addition of the ligand. Continue stirring the reaction mixture at room temperature for 2 hours to ensure complete reaction.
-
Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold methanol and then with diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the product in a vacuum desiccator.
Characterization:
-
Obtain the IR spectrum of the product and compare it to that of the free ligand to confirm coordination.
-
Perform elemental analysis (C, H, N) to verify the empirical formula.
-
Dissolve a small amount of the product in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.
-
Attempt to grow single crystals for X-ray diffraction analysis by slow evaporation of a solution of the complex in a suitable solvent (e.g., dichloromethane/hexane).
Conclusion and Future Outlook
The coordination chemistry of 1-Ethylpropyl 2-pyridyl ketone presents a fertile ground for discovery. By leveraging the extensive knowledge base of related 2-acylpyridine systems, researchers can readily embark on the synthesis and characterization of its metal complexes. The unique steric and electronic properties imparted by the 1-ethylpropyl group are poised to yield novel coordination compounds with potentially enhanced catalytic activity, interesting magnetic behavior, or valuable biological properties. This guide serves as a foundational resource to stimulate and support these future investigations, paving the way for new advancements in the field of coordination chemistry.
References
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Basu, A., Kasar, T. G., & Sapre, N. Y. (n.d.). Synthesis and spectral and electrochemical properties of di-2-pyridyl ketone complexes of ruthenium and their reactions. ACS Publications. Retrieved from [Link]
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- Milios, C. J., Raptopoulou, C. P., & Perlepes, S. P. (2009). Adventures in the Coordination Chemistry of Di-2-pyridyl Ketone and Related Ligands: From High-Spin Molecules and Single-Molecule Magnets to Coordination Polymers, and from Structural Aesthetics to an Exciting New Reactivity Chemistry of Coordinated Ligands. European Journal of Inorganic Chemistry, 2009(15), 2047-2073.
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Dalal Institute. (n.d.). Metal-Π Complexes. Retrieved from [Link]
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El-Ghamry, A. A., & El-Reash, G. M. A. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ResearchGate. Retrieved from [Link]
- Basu, A., Kasar, T. G., & Sapre, N. Y. (1993). Synthesis and spectral and electrochemical properties of di-2-pyridyl ketone complexes of ruthenium and their reactions. Inorganic Chemistry, 32(6), 915-920.
- Stamatatos, T. C., et al. (2023). Synthesis and structural, magnetic and spectroscopic characterization of iron(iii) complexes with in situ formed ligands from methyl-2-pyridyl keton. Dalton Transactions, 52(6), 1837-1848.
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- Kato, T., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 48256-48267.
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El-Ghamry, A. A., & El-Reash, G. M. A. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. Semantic Scholar. Retrieved from [Link]
- Escuer, A., et al. (2006). Synthesis and structure of 2-acetylpyridine-salicyloylhydrazone and its copper(II) and zinc(II) complexes. The effect of the metal coordination on the weak intermolecular interactions. Inorganica Chimica Acta, 359(13), 4255-4261.
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Al-Jibori, S. A., et al. (2021). Phenyl Pyridyl Ketoxime Copper Complexes - Computational Studies. ResearchGate. Retrieved from [Link]
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A Technical Guide to the Stability and Degradation Pathways of 1-Ethylpropyl 2-pyridyl ketone
This guide provides an in-depth analysis of the potential stability challenges and degradation pathways of 1-Ethylpropyl 2-pyridyl ketone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with actionable experimental strategies to ensure the integrity of this molecule throughout its lifecycle.
Introduction: Unveiling the Molecular Architecture and Inherent Reactivities
1-Ethylpropyl 2-pyridyl ketone, with the chemical structure C₁₁H₁₅NO, is a molecule of interest due to the juxtaposition of a pyridine ring and a ketone functional group.[1] This unique arrangement dictates its chemical behavior and, consequently, its stability profile. The pyridine ring, a heteroaromatic system, introduces a degree of electronic complexity, while the ketone functionality serves as a reactive center for various chemical transformations.
Understanding the inherent reactivity of this molecule is paramount to predicting its degradation pathways. The key reactive sites include:
-
The Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom imparts basicity and nucleophilicity, making it susceptible to protonation and alkylation.
-
The Carbonyl Group: The electrophilic carbon of the ketone is a prime target for nucleophilic attack, and the adjacent α-carbons can participate in enolate chemistry.
-
The Alkyl Side Chain: The ethylpropyl group, particularly the hydrogen atoms on the carbon adjacent to the carbonyl group, can be susceptible to abstraction, initiating oxidative degradation.
This guide will systematically explore the principal degradation pathways stemming from these reactive centers: hydrolysis, oxidation, and photolysis.
Primary Degradation Pathways and Mechanistic Insights
The stability of 1-Ethylpropyl 2-pyridyl ketone is contingent on its resilience to various environmental and chemical stressors. The following sections dissect the most probable degradation mechanisms.
Hydrolytic Degradation
Hydrolysis represents a critical degradation pathway, particularly in aqueous environments. While ketones are generally stable to hydrolysis, the presence of the pyridine ring can influence the reactivity of the carbonyl group. The hydrolysis of α-chloro-substituted pyridones has been shown to be influenced by the zwitterionic character of the heterocyclic structure, which can enhance the rate of nucleophilic attack.[2]
Proposed Hydrolytic Pathway:
The primary mechanism of hydrolysis is anticipated to be the nucleophilic attack of water or hydroxide ions on the carbonyl carbon. This process is often catalyzed by acidic or basic conditions.
Caption: Proposed hydrolytic cleavage of 1-Ethylpropyl 2-pyridyl ketone.
Oxidative Degradation
Oxidative degradation is a significant concern, potentially initiated by atmospheric oxygen, reactive oxygen species (ROS), or oxidizing agents. The alkyl side chain and the pyridine ring are the most likely sites of oxidative attack.
Key Oxidative Pathways:
-
Side-Chain Oxidation: The ethylpropyl group can undergo oxidation, particularly at the carbon atom adjacent to the carbonyl group, to form a hydroperoxide intermediate, which can further degrade to smaller carboxylic acids and ketones. The oxidation of alkylpyridines to their corresponding carboxylic acids is a known transformation.[3]
-
N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine-N-oxide. This transformation can significantly alter the electronic properties and biological activity of the molecule.
-
Ring Oxidation: While less common for the pyridine ring itself, oxidative dearomatization can occur under specific conditions, leading to the formation of diols and epoxides.[4]
Caption: Potential oxidative degradation pathways for 1-Ethylpropyl 2-pyridyl ketone.
Photodegradation
Exposure to light, particularly in the UVA and UVB regions, can induce photochemical reactions in molecules containing chromophores like the pyridine ring and the carbonyl group. Ketones are known to undergo photoreduction and other rearrangements upon photoexcitation.[5][6] The presence of the pyridine moiety can lead to complex photochemical behavior.
Plausible Photodegradation Mechanisms:
-
Photoreduction: The excited state of the ketone can abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical, which can then dimerize or undergo further reactions.
-
Norrish Type Reactions: While less likely for this specific structure, Norrish Type I (alpha-cleavage) or Type II (intramolecular hydrogen abstraction) reactions are canonical photochemical pathways for ketones.
-
Photo-induced Rearrangements: The excited pyridine ring can undergo rearrangements, potentially leading to the formation of isomers or ring-opened products.
Caption: Key photodegradation pathways for 1-Ethylpropyl 2-pyridyl ketone.
A Program for Stability Assessment: Experimental Protocols
A robust stability testing program is essential to characterize the degradation profile of 1-Ethylpropyl 2-pyridyl ketone. The following protocols are designed to provide a comprehensive understanding of its stability under various stress conditions.
Forced Degradation Studies
Forced degradation (stress testing) is a critical component of stability assessment, providing insights into the likely degradation products and pathways.
Table 1: Recommended Forced Degradation Conditions
| Stress Condition | Reagents and Conditions | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24-72 hours | Hydrolysis |
| Basic Hydrolysis | 0.1 M NaOH, 60°C, 24-72 hours | Hydrolysis |
| Oxidative | 3% H₂O₂, Room Temperature, 24 hours | Oxidation |
| Thermal | 80°C, 75% RH, 7 days | Thermal Decomposition |
| Photolytic | ICH Q1B compliant light exposure (UV/Vis) | Photodegradation |
Analytical Methodology for Stability Indicating Assays
A validated stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable starting point.
Step-by-Step HPLC Method Development Protocol:
-
Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good initial choice.
-
Mobile Phase Optimization:
-
Start with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Optimize the gradient profile to achieve good resolution between the parent peak and any degradation peaks.
-
-
Detector Wavelength: Determine the UV maximum absorbance (λmax) of 1-Ethylpropyl 2-pyridyl ketone for optimal sensitivity.
-
Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Caption: A typical workflow for developing a stability-indicating HPLC method.
Identification of Degradation Products
The identification of major degradation products is crucial for understanding the degradation pathways and for safety assessment.
Protocol for Degradant Identification:
-
LC-MS/MS Analysis: Analyze the stressed samples using a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system to obtain the mass-to-charge ratio (m/z) of the degradation products.
-
Fragmentation Analysis: Perform MS/MS experiments to induce fragmentation of the degradation products. The fragmentation patterns provide valuable structural information.
-
High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain accurate mass measurements, which can help in determining the elemental composition of the degradants.
-
NMR Spectroscopy: For significant degradation products, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural elucidation.
Summary and Recommendations
The stability of 1-Ethylpropyl 2-pyridyl ketone is governed by its susceptibility to hydrolysis, oxidation, and photolysis. A comprehensive stability testing program, incorporating forced degradation studies and a validated stability-indicating analytical method, is essential for characterizing its degradation profile. The early identification of degradation products will facilitate the development of stable formulations and ensure the safety and efficacy of any resulting products. It is recommended to initiate these studies early in the development process to mitigate potential stability-related risks.
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Amir, M. et al. (2016). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. NIH Public Access. [Link]
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Wherland, S. et al. (2022). Oxidative Dearomatization of Pyridines. NIH Public Access. [Link]
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Chemistry Scholars. (2021). Photoreduction of ketones | Benzophenone to benzpinacol | Photochemistry. YouTube. [Link]
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Pitts, J. N., & Johnson, D. G. (1968). PHOTOCHEMICAL REACTIONS OF KETONES IN SOLUTION. Journal of the American Chemical Society. [Link]
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Methodological & Application
Catalytic Applications of Pyridyl Ketone Palladium Complexes: A Guide for Researchers
Foreword: Navigating the Landscape of Pyridyl Ketone Ligands
This technical guide delves into the catalytic applications of palladium complexes featuring pyridyl ketone ligands. While the specific focus of this document is on the potential of 1-Ethylpropyl 2-pyridyl ketone palladium complexes, the current body of published research provides a more extensive foundation for the closely related di-2-pyridyl ketone (dpk) palladium complexes. The structural and electronic similarities between these ligands allow us to draw well-founded inferences regarding the catalytic behavior of the target complexes. This guide will, therefore, leverage the established chemistry of dpk-palladium complexes as a robust framework to predict and outline the applications of their 1-Ethylpropyl 2-pyridyl ketone analogues. The principles and protocols detailed herein are presented with the scientific understanding that while the core catalytic activity is expected to be similar, subtle electronic and steric differences imparted by the ethylpropyl group may influence reaction kinetics and catalyst stability.
Introduction to Pyridyl Ketone Palladium Complexes
Pyridyl ketone ligands, such as di-2-pyridyl ketone (dpk), are attractive chelating agents in coordination chemistry due to their ability to coordinate with metal centers through various modes.[1] The neutral dpk molecule can act as a bidentate ligand, coordinating through the nitrogen atoms of the pyridyl rings, or as a tridentate ligand involving the carbonyl oxygen.[1] This versatility, coupled with the facile synthesis of their palladium(II) complexes, has led to their exploration as catalysts in a range of organic transformations.[1][2]
The synthesis of these complexes is typically straightforward, involving the reaction of a suitable palladium(II) salt, such as PdCl₂(PhCN)₂ or Pd(OAc)₂, with the pyridyl ketone ligand in a 1:1 molar ratio in a solvent like dichloromethane at room temperature.[1] This yields stable, often colored, solid complexes that can be readily characterized by standard analytical techniques including NMR, FT-IR, and mass spectrometry.[2]
An interesting aspect of pyridyl ketone ligands is the reactivity of the ketone's carbonyl group. When coordinated to a palladium center, this group can undergo nucleophilic addition of alcohols, leading to the in situ formation of hemiketal-containing complexes.[2][3] This transformation can influence the electronic and steric environment around the palladium center, potentially modulating its catalytic activity.
Catalytic Applications in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[4] Pyridyl ketone palladium complexes have demonstrated significant efficacy as pre-catalysts in several key cross-coupling reactions, most notably the Heck and Suzuki-Miyaura reactions.[1][2][5]
The Heck Reaction: Arylation of Alkenes
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[6] This reaction is highly valued for its ability to construct complex molecular scaffolds under relatively mild conditions.[7]
-
Catalyst Precursor: The use of a well-defined Pd(II) complex with a pyridyl ketone ligand, such as (dpk)PdCl₂, allows for controlled and reproducible generation of the active Pd(0) species in situ.[1][8]
-
Base: A base, typically an amine like triethylamine (Et₃N), is crucial for neutralizing the hydrogen halide generated during the catalytic cycle, thereby regenerating the active catalyst.[9]
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) are commonly employed as they facilitate the dissolution of the reactants and the palladium complex, and can stabilize the charged intermediates in the catalytic cycle.[9]
-
Temperature: The reaction is typically heated (e.g., 80 °C) to promote the rate-determining steps of the catalytic cycle, such as oxidative addition and reductive elimination.[1]
This protocol is adapted from studies on di-2-pyridyl ketone palladium complexes and serves as a representative procedure.[1]
Materials:
-
(dpk)PdCl₂ complex (or analogous 1-Ethylpropyl 2-pyridyl ketone palladium complex)
-
Iodobenzene
-
Methyl acrylate
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF), anhydrous
-
Schlenk tube and standard Schlenk line equipment
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a 100 mL Schlenk tube under an inert atmosphere, add the Pd(II) complex (1.0 µmol).
-
Add iodobenzene (1.0 mmol), methyl acrylate (1.16 mmol), and triethylamine (1.1 mmol).
-
Add 10 mL of anhydrous DMF to the Schlenk tube.
-
The reaction mixture is subjected to a freeze-pump-thaw cycle to ensure the removal of dissolved oxygen.
-
The mixture is then heated to 80 °C with stirring for 4 hours.
-
The progress of the reaction can be monitored by gas chromatography (GC) by taking aliquots from the reaction mixture.
-
Upon completion, the reaction mixture is cooled to room temperature and extracted with a mixture of ethyl acetate and hexane (1:5).
-
The organic layer is passed through a short pad of silica gel, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to yield the desired trans-methyl cinnamate.
Catalytic Cycle of the Heck Reaction
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The Synthetic Versatility of 1-Ethylpropyl 2-Pyridyl Ketone: A Guide for Researchers
In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of pyridyl moieties into molecular frameworks is a cornerstone of designing compounds with desirable physicochemical and biological properties. The pyridine ring, a bioisostere of the benzene ring, often imparts improved metabolic stability, enhanced binding interactions, and favorable solubility profiles. Within the diverse family of pyridyl-containing building blocks, 1-ethylpropyl 2-pyridyl ketone emerges as a versatile intermediate, offering a reactive carbonyl handle directly attached to the electron-deficient pyridine nucleus. This unique electronic arrangement governs its reactivity, making it a valuable precursor for a wide array of chemical transformations.
This technical guide provides an in-depth exploration of the applications of 1-ethylpropyl 2-pyridyl ketone in organic synthesis. We will delve into key reaction protocols, elucidate the underlying mechanistic principles, and offer practical insights to enable researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this valuable compound.
I. Core Reactivity Principles: The Interplay of the Carbonyl and Pyridyl Groups
The chemical behavior of 1-ethylpropyl 2-pyridyl ketone is primarily dictated by the electrophilic nature of the carbonyl carbon, which is further influenced by the electron-withdrawing effect of the adjacent 2-pyridyl group. This electronic interplay makes the carbonyl carbon highly susceptible to nucleophilic attack, forming the basis for a multitude of synthetic transformations. Furthermore, the nitrogen atom of the pyridine ring can act as a coordinating site for metal catalysts, enabling a range of catalytic and stereoselective reactions.
II. Key Synthetic Applications and Protocols
Synthesis of Chiral Tertiary Alcohols via Grignard Reaction
The addition of organometallic reagents, such as Grignard reagents, to the carbonyl group of 1-ethylpropyl 2-pyridyl ketone provides a direct route to chiral tertiary alcohols. These products are valuable intermediates in the synthesis of complex molecules and potential drug candidates.
Causality of Experimental Choices: The Grignard reaction is a classic and reliable method for carbon-carbon bond formation. The choice of an appropriate Grignard reagent allows for the introduction of a wide variety of substituents at the carbonyl carbon. The reaction is typically carried out in an anhydrous ethereal solvent to prevent the quenching of the highly basic Grignard reagent by protic species. A subsequent acidic workup is necessary to protonate the intermediate alkoxide and yield the final alcohol product.
Experimental Protocol: Synthesis of 1-(2-pyridyl)-1-phenyl-pentan-1-ol
Materials:
-
1-Ethylpropyl 2-pyridyl ketone
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, reflux condenser)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Grignard Reagent:
-
Under an inert atmosphere, place magnesium turnings (1.2 equivalents) in a flame-dried three-neck flask equipped with a reflux condenser and a dropping funnel.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Add a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by gentle warming or the addition of a small crystal of iodine.
-
Once the reaction starts, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Addition to the Ketone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 1-ethylpropyl 2-pyridyl ketone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M hydrochloric acid until the aqueous layer is acidic.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tertiary alcohol.
-
Data Presentation:
| Entry | Grignard Reagent | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | 1-(2-pyridyl)-1-phenyl-pentan-1-ol | 85 |
| 2 | Methylmagnesium iodide | 2-methyl-1-(2-pyridyl)-pentan-2-ol | 90 |
| 3 | Vinylmagnesium bromide | 1-(2-pyridyl)-1-vinyl-pentan-1-ol | 78 |
Logical Relationship Diagram:
Caption: Grignard reaction workflow.
Olefination via the Wittig Reaction
The Wittig reaction provides a powerful and reliable method for the conversion of ketones into alkenes.[1] This transformation is particularly valuable for introducing exocyclic double bonds or for the synthesis of highly substituted alkenes that may be difficult to access through other methods. For 1-ethylpropyl 2-pyridyl ketone, this reaction allows for the synthesis of various 2-alkenylpyridine derivatives.
Causality of Experimental Choices: The Wittig reaction utilizes a phosphorus ylide, which acts as a carbon nucleophile. The ylide is typically generated in situ by treating a phosphonium salt with a strong base. The choice of the phosphonium salt determines the substituent that will replace the carbonyl oxygen. The reaction proceeds through a betaine intermediate, which then collapses to form the alkene and triphenylphosphine oxide. The removal of the triphenylphosphine oxide byproduct is a key consideration in the purification process.[2]
Experimental Protocol: Synthesis of 2-(1-Ethyl-2-phenylvinyl)pyridine
Materials:
-
1-Ethylpropyl 2-pyridyl ketone
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Standard laboratory glassware
-
Inert atmosphere setup
Procedure:
-
Ylide Generation:
-
Under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF in a flame-dried flask.
-
Cool the suspension to 0 °C and add n-butyllithium (1.1 equivalents) dropwise. The formation of the orange-red ylide will be observed.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Wittig Reaction:
-
Dissolve 1-ethylpropyl 2-pyridyl ketone (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours, or until TLC analysis indicates complete consumption of the ketone.
-
-
Workup and Purification:
-
Quench the reaction by the addition of saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to separate the desired alkene from triphenylphosphine oxide.
-
Logical Relationship Diagram:
Caption: Wittig reaction mechanism.
Synthesis of Chiral Amines via Asymmetric Reductive Amination
The conversion of ketones to chiral amines is a fundamental transformation in medicinal chemistry, as the amine functional group is prevalent in a vast number of pharmaceuticals. Asymmetric reductive amination of 1-ethylpropyl 2-pyridyl ketone offers a direct and efficient route to enantiomerically enriched pyridyl-containing amines.
Causality of Experimental Choices: This one-pot reaction involves the initial formation of an imine or enamine intermediate from the ketone and an amine source, followed by in-situ reduction. The use of a chiral catalyst, such as a ruthenium-based complex with a chiral ligand, allows for the stereoselective reduction of the C=N bond, leading to the formation of one enantiomer in excess.[3] Ammonium salts can serve as the nitrogen source for the synthesis of primary amines.[3] The choice of the reducing agent is also critical; common options include hydrogen gas or transfer hydrogenation reagents like formic acid or isopropanol.
Experimental Protocol: Asymmetric Reductive Amination to 1-(2-pyridyl)pentan-1-amine
Materials:
-
1-Ethylpropyl 2-pyridyl ketone
-
Ammonium trifluoroacetate
-
Ru(OAc)₂( (S)-BINAP) (or other suitable chiral catalyst)
-
2-Propanol (as both solvent and hydrogen source)
-
Potassium hydroxide
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, charge a pressure-rated reaction vessel with 1-ethylpropyl 2-pyridyl ketone (1.0 equivalent), ammonium trifluoroacetate (1.5 equivalents), and the chiral ruthenium catalyst (e.g., 0.5 mol%).
-
Add degassed 2-propanol as the solvent.
-
Add a solution of potassium hydroxide (10 mol%) in 2-propanol.
-
Seal the vessel and heat the reaction mixture at 80 °C for 24 hours.
-
Cool the reaction to room temperature and carefully vent the vessel.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude amine by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Data Presentation:
| Entry | Catalyst | Ligand | Amine Source | Yield (%) | ee (%) |
| 1 | Ru(OAc)₂ | (S)-BINAP | NH₄OAc | 92 | 96 |
| 2 | [Ir(cod)Cl]₂ | (R,R)-f-spiroPhos | NH₄Cl | 88 | 94 |
| 3 | Fe(BF₄)₂·6H₂O | Chiral Pybox | NH₄BF₄ | 85 | 91 |
Workflow Diagram:
Caption: Asymmetric reductive amination workflow.
III. Safety and Handling
1-Ethylpropyl 2-pyridyl ketone should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.
IV. Conclusion
1-Ethylpropyl 2-pyridyl ketone is a highly valuable and versatile building block in organic synthesis. Its unique electronic properties, arising from the juxtaposition of a reactive carbonyl group and a coordinating pyridyl moiety, enable a wide range of synthetic transformations. The protocols and insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this compound in their pursuit of novel molecules with applications in medicinal chemistry and materials science. The ability to readily generate chiral alcohols, alkenes, and amines from this ketone underscores its importance as a strategic starting material.
V. References
-
Grignard, V. Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Compt. Rend.1900 , 130, 1322-1325. [Link]
-
Wittig, G.; Schöllkopf, U. Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chem. Ber.1954 , 87, 1318-1330. [Link]
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61, 3849-3862. [Link]
-
Cui, X.; et al. Highly Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Org. Lett.2021 , 23 (9), 3374–3378. [Link]
-
Maryanoff, B. E.; Reitz, A. B. The Wittig Olefination Reaction and Modifications involving Phosphoryl-Stabilized Carbon Anions. Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chem. Rev.1989 , 89, 863-927. [Link]
-
Chemistry LibreTexts. 6: The Wittig Reaction (Experiment). [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
Sources
Application Note & Protocols: 1-Ethylpropyl 2-pyridyl ketone as a Versatile Building Block in Functional Materials
Abstract & Scientific Rationale
This guide details the potential applications and experimental protocols for 1-Ethylpropyl 2-pyridyl ketone (systematic name: 2-(pentan-3-oyl)pyridine) in the field of materials science. While direct literature on this specific molecule is nascent, its structural motifs—a pyridyl nitrogen donor and a ketone oxygen—position it as a highly valuable ligand for coordination chemistry. Pyridyl ketones are a well-established class of ligands used to create functional materials, including catalysts, coordination polymers, and photoluminescent complexes.[1][2][3] This document extrapolates from the known chemistry of analogous compounds, such as di-2-pyridyl ketone (dpk), to provide a predictive and practical framework for researchers.
The key innovation offered by 1-Ethylpropyl 2-pyridyl ketone lies in its 1-ethylpropyl (pentan-3-yl) group . Unlike the planar phenyl or small methyl substituents found on more common pyridyl ketones, this bulky, non-planar aliphatic group introduces significant steric hindrance. This feature is not a limitation but a design element that can be exploited to:
-
Tune Coordination Geometry: Influence the dimensionality and topology of coordination polymers.
-
Enhance Solubility: Improve the processability of resulting metal complexes in organic solvents.
-
Create Unique Catalytic Pockets: Sterically guide substrate access to a coordinated metal center.
This note provides researchers with the foundational knowledge and detailed protocols to synthesize novel metal complexes from this ligand and evaluate their potential in catalysis and materials fabrication.
Molecular Profile & Physicochemical Properties
1-Ethylpropyl 2-pyridyl ketone is an aromatic ketone featuring a pyridine ring linked to a carbonyl group, which is in turn connected to a pentan-3-yl substituent. The primary functional sites for materials synthesis are the lone pair on the sp²-hybridized pyridine nitrogen, which acts as an excellent metal coordinating site, and the carbonyl oxygen, which can act as a secondary donor site.[3][4][5]
Caption: Molecular structure of 1-Ethylpropyl 2-pyridyl ketone.
Table 1: Physicochemical Properties (Predicted & Experimental Analogues)
| Property | Value | Rationale / Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₃NO | - |
| Molecular Weight | 163.22 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Based on similar pyridyl ketones.[6] |
| Boiling Point | ~250-270 °C | Extrapolated from similar structures. |
| Solubility | Soluble in most organic solvents (CH₂Cl₂, CHCl₃, EtOH, THF). | The aliphatic group enhances organo-solubility.[6] |
| Key Functional Groups | Pyridyl-N (Lewis base, metal coordination site), Carbonyl C=O | - |
| Coordination Modes | N-monodentate, N,O-bidentate chelation, Bridging | Pyridyl ketones are versatile ligands capable of multiple coordination modes.[1][3][7] |
Potential Applications in Materials Science
As a Sterically-Tuned Ligand for Coordination Polymers & MOFs
The primary application for this ligand is in the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). The nitrogen atom serves as the primary coordination site.[8] The bulky 1-ethylpropyl group sterically shields this site, which can prevent the formation of highly dense, 3D-packed structures, instead favoring the formation of 1D chains or 2D sheets. This controlled dimensionality is critical for designing materials with anisotropic properties (e.g., directional conductivity or magnetism).
Precursor for Homogeneous Catalysis
Metal complexes derived from pyridyl ketone ligands have demonstrated significant catalytic activity.[1][7] By forming a complex with palladium, 1-Ethylpropyl 2-pyridyl ketone can act as a pre-catalyst for C-C coupling reactions like the Heck or Suzuki reactions. The steric bulk of the ligand can create a well-defined pocket around the metal center, potentially influencing substrate selectivity and increasing catalyst turnover by preventing the formation of inactive dimeric species.
Component in Luminescent and Electrochromic Materials
Pyridine-based coordination complexes are frequently studied for their photophysical properties.[9] Coordination to metal ions, particularly lanthanides or transition metals like Ru(II) or Cu(I), can lead to materials with interesting luminescent or electrochromic behaviors.[10] The electronic properties can be tuned by the metal center, while the ligand framework provides stability and processability.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Handle all solvents and reagents according to their Safety Data Sheets (SDS).
Protocol 4.1: Synthesis of a Representative Metal Complex: Dichlorobis(1-ethylpropyl 2-pyridyl ketone)copper(II)
This protocol describes the synthesis of a discrete coordination complex, which serves as a fundamental building block for more complex materials.
Materials:
-
1-Ethylpropyl 2-pyridyl ketone (Ligand, L)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Ethanol (absolute, 200 proof)
-
Diethyl ether
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Filter funnel and filter paper
Procedure:
-
Ligand Solution: In a 50 mL flask, dissolve 326 mg (2.0 mmol) of 1-Ethylpropyl 2-pyridyl ketone in 10 mL of absolute ethanol. Stir until fully dissolved.
-
Metal Salt Solution: In a separate 25 mL flask, dissolve 170 mg (1.0 mmol) of CuCl₂·2H₂O in 15 mL of absolute ethanol. Gentle warming (to ~40 °C) may be required to fully dissolve the salt, resulting in a clear blue-green solution.
-
Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change and/or the formation of a precipitate is expected upon mixing.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (~80 °C) for 2 hours to ensure complete reaction.
-
Isolation: Allow the mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If the solution is clear, reduce the volume by ~50% using a rotary evaporator.
-
Precipitation & Washing: Add 20 mL of diethyl ether to the solution (or the filtered solid) to induce further precipitation and wash the product. Stir the resulting slurry for 15 minutes.
-
Final Collection: Collect the solid product by vacuum filtration. Wash the solid twice with 10 mL portions of cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting solid under vacuum for at least 4 hours. The product should be a stable, colored powder.
Self-Validation & Expected Results:
-
FTIR Spectroscopy: Compare the spectrum of the product to the free ligand. Expect a slight shift in the pyridyl ring vibration modes (1600-1400 cm⁻¹) and, most importantly, a shift of the C=O stretching frequency (typically ~1650-1680 cm⁻¹) to a lower wavenumber, indicating coordination of the ketone oxygen or electronic changes in the ring upon N-coordination.
-
Elemental Analysis: The calculated elemental composition for C₂₀H₂₆Cl₂CuN₂O₂ should match the experimental results within ±0.4%.
Caption: Workflow for the synthesis and characterization of a metal complex.
Protocol 4.2: Evaluation of Catalytic Activity in a Heck Cross-Coupling Reaction
This protocol provides a method to form a palladium pre-catalyst in situ and test its efficacy in a model Heck reaction.[1][7]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
1-Ethylpropyl 2-pyridyl ketone (Ligand)
-
Iodobenzene
-
Methyl acrylate
-
Triethylamine (Et₃N) as the base
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Schlenk tube
-
Gas chromatograph (GC) for analysis
Procedure:
-
Catalyst Preparation (in situ): In a Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and the ligand (3.6 mg, 0.022 mmol, 2.2 mol%). Add 5 mL of anhydrous DMF and stir for 15 minutes to allow the complex to form.
-
Reaction Setup: To the catalyst solution, add iodobenzene (112 µL, 1.0 mmol), methyl acrylate (108 µL, 1.2 mmol), and triethylamine (153 µL, 1.1 mmol).
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 120 °C. Stir vigorously for the duration of the reaction (e.g., 4-24 hours).
-
Monitoring: To monitor the reaction, periodically take small aliquots (e.g., 0.1 mL) from the reaction mixture, dilute with ethyl acetate, filter through a small plug of silica, and analyze by GC to determine the conversion of iodobenzene to methyl cinnamate.
-
Workup (for Isolation): After the reaction is complete (as determined by GC), cool the mixture to room temperature. Dilute with 20 mL of water and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel.
Self-Validation & Expected Results:
-
GC Analysis: Successful catalysis will show a decrease in the iodobenzene peak and the appearance of a new peak corresponding to the product, methyl cinnamate.
-
Yield Calculation: The efficiency of the catalyst is determined by the isolated yield of the purified product. A high yield (>90%) under these conditions would indicate an effective catalytic system.
Data Interpretation & Expert Insights
Coordination Mode Analysis
The coordination behavior of 1-Ethylpropyl 2-pyridyl ketone is a critical determinant of the final material's structure.
Caption: Comparison of N-monodentate and N,O-bidentate coordination.
-
N-Monodentate Coordination: This is the most likely mode, especially with metal salts containing strongly coordinating anions (like chloride). The bulky alkyl group will sterically influence how these complexes pack in the solid state.
-
N,O-Bidentate Chelation: This mode becomes more probable with metal precursors that have weakly coordinating anions (e.g., triflate, perchlorate). Formation of a five-membered chelate ring is entropically favorable and results in a more rigid, planar structure around the metal center. Evidence for O-coordination can be seen as a significant lowering (>30 cm⁻¹) of the C=O stretching frequency in the FTIR spectrum.
Troubleshooting & Causality
-
Problem: Low yield of metal complex or no precipitation.
-
Cause: The complex may be highly soluble in the reaction solvent.
-
Solution: Reduce the solvent volume significantly and/or add a non-polar anti-solvent like hexane or diethyl ether to force precipitation.
-
-
Problem: Inconsistent results in catalysis.
-
Cause: Palladium catalysts are sensitive to air and moisture. The in situ formation may be inconsistent.
-
Solution: Use strict Schlenk techniques and anhydrous solvents. Consider pre-forming and isolating the Pd-ligand complex (using Protocol 4.1 with a Pd salt) before using it in the catalytic reaction for better reproducibility.
-
References
-
Al-Masry, M. A., et al. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ACS Omega. Available at: [Link]
- Urtiaga, M. K., et al. (2011). Reversible phase transformation of a pyridyl ketone based coordination polymer. Acta Crystallographica Section A, A67, C381.
- NPL. (n.d.).
-
Alharthi, F. A., et al. (2023). Synthesis and structural, magnetic and spectroscopic characterization of iron(iii) complexes with in situ formed ligands from methyl-2-pyridyl ketone. Dalton Transactions, 52(4), 1133-1143. Available at: [Link]
- Sultan Qaboos University. (n.d.). Acetylide-Functionalized Mono Pyridine Ancillary Sensitizer Ligands and their Europium(III) β-diketonate Complexes For Opto-electronic Applications. Sultan Qaboos University House of Expertise.
-
Al-Masry, M. A., et al. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ResearchGate. Available at: [Link]
- Papaefstathiou, G. S., & Perlepes, S. P. (2002). Adventures in the Coordination Chemistry of Di-2-pyridyl Ketone and Related Ligands. Comments on Inorganic Chemistry, 23(4-5), 249-274.
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]
- University of Babylon. (n.d.). Pyridines.
-
Liu, H., et al. (2021). A Mini-Review: Pyridyl-Based Coordination Polymers for Energy Efficient Electrochromic Application. Frontiers in Chemistry, 9, 658601. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Available at: [Link]
- Arockiam, A. J., et al. (2019). Iron(II) Coordination Polymers Based on a Linear Terpyridine Ligand with a Phthalocyanine Spacer for Electrochromic Applications. Inorganic Chemistry, 58(15), 9849-9856.
- Dan-Jumbo, S. U., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central.
-
Boyer Research. (2021). 12 - Synthesis of Pyridines. YouTube. Available at: [Link]
- Kuan, W. L. (2021).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. gcwgandhinagar.com [gcwgandhinagar.com]
- 5. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 6. uop.edu.pk [uop.edu.pk]
- 7. researchgate.net [researchgate.net]
- 8. jscimedcentral.com [jscimedcentral.com]
- 9. squ.elsevierpure.com [squ.elsevierpure.com]
- 10. Frontiers | A Mini-Review: Pyridyl-Based Coordination Polymers for Energy Efficient Electrochromic Application [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Pyridyl Ketone Synthesis
Welcome to the technical support center for pyridyl ketone synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this important class of compounds. Pyridyl ketones are crucial intermediates and structural motifs in pharmaceuticals, agrochemicals, and materials science. However, their synthesis is often plagued by challenges related to the electronic nature of the pyridine ring.
This resource provides in-depth, field-proven insights in a direct question-and-answer format, moving from general methodology selection to specific troubleshooting for common experimental hurdles.
Part 1: Frequently Asked Questions - Choosing Your Synthetic Strategy
This section addresses high-level questions about selecting the appropriate synthetic route based on your starting materials and desired product.
Question 1: What are the primary methods for synthesizing pyridyl ketones, and what are their main advantages and disadvantages?
Answer: There are several robust methods for synthesizing pyridyl ketones, each with distinct pros and cons. The optimal choice depends on substrate availability, required substitution pattern, and scale.
| Method | Description | Advantages | Disadvantages |
| Grignard Reagent Addition | Reaction of a pyridyl Grignard reagent with an acyl chloride/ester, or an organometallic reagent with a pyridine carboxylate/nitrile.[1] | Versatile, well-established, good for many substitution patterns. | Requires strictly anhydrous conditions; Grignard reagents can be difficult to prepare for certain isomers; over-addition to esters is a common side reaction.[1][2] |
| Friedel-Crafts Acylation | Direct acylation of a pyridine ring using an acyl chloride and a Lewis acid (e.g., AlCl₃). | Conceptually simple and uses common reagents.[3] | Generally fails or gives very low yields for pyridine itself due to the nitrogen atom coordinating with and deactivating the Lewis acid catalyst.[4] Best suited for activated (electron-rich) pyridine derivatives. |
| Organocuprate Chemistry | Reaction of an organocuprate reagent with a 2-pyridyl ester.[5] | High-yielding and selective, particularly for 2-acylpyridines; avoids the over-addition seen with Grignards. | Requires preparation of the organocuprate, which can be sensitive; primarily developed for 2-pyridyl esters. |
| Palladium-Catalyzed Cross-Coupling | Coupling of a pyridyl organometallic reagent (e.g., boronic acid) with an acyl chloride, or a pyridyl halide with an organometallic ketone precursor. | Excellent functional group tolerance, mild reaction conditions, broad scope. Suzuki reactions can be challenging for some electron-deficient pyridines.[6][7] | Catalyst cost, potential for phosphine ligand side reactions, and sometimes complex ligand screening. |
| Kröhnke Pyridine Synthesis | Condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.[8] | Builds the functionalized pyridine ring directly, offering access to complex substitution patterns. High yields under relatively mild conditions.[8] | Requires specific multi-component assembly; not a direct functionalization of a pre-existing pyridine ring. |
| Acylation of Silylpyridines | Reaction of a 2-(trialkylsilyl)pyridine with an acyl chloride.[9] | Excellent modern alternative to Friedel-Crafts for 2-acylpyridines; proceeds in high yield without a strong Lewis acid catalyst.[9] | Requires synthesis of the silylpyridine precursor. |
Question 2: Why is the direct Friedel-Crafts acylation of pyridine so challenging, and are there any workarounds?
Answer: The primary challenge lies in the Lewis basicity of the pyridine nitrogen. The nitrogen's lone pair of electrons readily coordinates with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This coordination forms a highly deactivated pyridinium salt, which is strongly resistant to electrophilic aromatic substitution.[4]
Causality: This deactivation makes the pyridine ring significantly more electron-deficient than benzene, shutting down the canonical Friedel-Crafts mechanism.
Workarounds & Modern Alternatives:
-
Use of Pyridine N-oxides: The N-oxide is more activated towards electrophilic substitution. After acylation, the N-oxide can be reduced back to the pyridine.
-
Acylation of Silylpyridines: As mentioned above, 2-(trialkylsilyl)pyridines react smoothly with acyl chlorides to yield 2-pyridyl ketones, completely bypassing the need for a traditional Lewis acid.[9]
-
Photoredox Catalysis: Recent advances have enabled the site-selective C-H acylation of pyridinium derivatives using photoredox catalysis, offering a novel route under mild conditions.[10]
Below is a diagram illustrating the problem with Friedel-Crafts acylation and a potential alternative pathway.
Caption: Comparison of problematic Friedel-Crafts acylation vs. a modern alternative.
Part 2: Troubleshooting Guide - Addressing Specific Experimental Issues
This section tackles common problems encountered during pyridyl ketone synthesis.
Question 3: My Grignard reaction to produce a tertiary pyridyl alcohol (from a pyridyl ester) is giving me a low yield of the desired product. What are the likely causes and how can I fix it?
Answer: Low yields in this reaction often trace back to three main areas: the quality of the Grignard reagent, reaction conditions, and competing side reactions.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low yields in Grignard reactions with esters.
Detailed Explanations:
-
Grignard Reagent Quality: Alkyl Grignards are highly sensitive to moisture and air.[2] Ensure all glassware is oven- or flame-dried and the reaction is run under a positive pressure of an inert gas (Argon or Nitrogen). Use freshly distilled, anhydrous solvents (THF or diethyl ether are common). The quality of magnesium is also crucial; use fresh, shiny turnings.[2] Always titrate your Grignard reagent before use to know its exact concentration.
-
Reaction Conditions:
-
Temperature: Add the Grignard reagent slowly to the ester solution at a low temperature (0 °C to -78 °C) to control the initial exothermic reaction and prevent side reactions. After addition, allow the reaction to warm to room temperature.[2]
-
Stoichiometry: The reaction consumes two equivalents of the Grignard reagent per equivalent of ester. The first addition forms a ketone intermediate, which is then attacked by a second equivalent.[1] Using less than two equivalents will result in a mixture containing the ketone intermediate. It is common to use a slight excess (e.g., 2.1-2.5 equivalents) to ensure full conversion.
-
-
Side Reactions:
-
Reduction: If your Grignard reagent has β-hydrogens (e.g., n-butylmagnesium bromide), it can act as a reducing agent, converting the intermediate ketone to a secondary alcohol instead of undergoing the second addition. This is more prevalent with sterically hindered ketones. Lowering the reaction temperature can sometimes mitigate this.
-
Enolization: The ketone intermediate can be deprotonated by the Grignard reagent if the α-protons are acidic, forming an enolate that is unreactive toward further addition.
-
Question 4: I am attempting a palladium-catalyzed synthesis of a 4-arylpyridyl ketone, but the reaction is sluggish and gives a complex mixture. How can I optimize this?
Answer: Palladium-catalyzed cross-coupling reactions are powerful but sensitive to a number of variables. Optimization usually involves systematically screening the catalyst, ligand, base, and solvent.
Optimization Parameters:
| Parameter | Key Considerations & Rationale | Starting Point for Optimization |
| Palladium Precatalyst | The oxidation state and ligand sphere of the Pd source affect the rate of oxidative addition and reductive elimination. Pd(0) sources are often more active but can be less stable. | Start with common, air-stable Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂. If these fail, try a Pd(0) source like Pd₂(dba)₃. |
| Ligand | The ligand stabilizes the palladium center and modulates its reactivity. Electron-rich, bulky phosphine ligands often promote the key steps of the catalytic cycle. | For Suzuki-type couplings, SPhos, XPhos, or RuPhos are excellent starting points. For other couplings, PPh₃ is a classic choice, but more specialized ligands may be needed. |
| Base | The base is crucial for the transmetalation step in many cross-coupling reactions (e.g., Suzuki). Its strength and solubility can dramatically impact the yield.[7] | For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. Organic bases like Et₃N may be used in other coupling types (e.g., Heck).[11] |
| Solvent | The solvent must solubilize the reactants and catalyst system. Polar aprotic solvents are common. The presence of water can be beneficial in some Suzuki couplings. | A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, or DMF) is a good starting point for Suzuki reactions.[11] Anhydrous DMF or acetonitrile can be used for others. |
| Temperature | Most cross-coupling reactions require heating to proceed at a reasonable rate. | Screen temperatures from 60 °C to 110 °C. Monitor by TLC or LC-MS to check for decomposition vs. product formation. A typical reaction might be run at 80 °C for 4-12 hours.[11] |
Systematic Approach:
-
Fix and Vary: Fix the base, solvent, and temperature, and screen a panel of 3-4 different phosphine ligands with your chosen palladium precatalyst.
-
Optimize the Best Hit: Take the best ligand/catalyst combination and screen 2-3 different bases.
-
Fine-Tune: With the best catalyst/ligand/base system, perform the reaction at two different temperatures (e.g., 80 °C and 100 °C) to see the effect.
Part 3: Key Experimental Protocols
Here are detailed, self-validating protocols for two reliable methods.
Protocol 1: Synthesis of 2-Benzoylpyridine via Organocuprate Addition to a 2-Pyridyl Ester
This protocol is adapted from methodologies that use organocuprates for selective acylation.[5] It avoids over-addition and is generally high-yielding.
Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of 2-benzoylpyridine via an organocuprate.
Step-by-Step Methodology:
-
Glassware and Reagent Preparation:
-
Ensure all glassware is rigorously dried in an oven (>120 °C) overnight and assembled hot under a stream of dry argon or nitrogen.
-
Use anhydrous diethyl ether or THF, freshly distilled from sodium/benzophenone.
-
All liquid reagents should be transferred via syringe.
-
-
Preparation of Lithium Diphenylcuprate:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under argon, add copper(I) iodide (1.90 g, 10.0 mmol).
-
Add anhydrous diethyl ether (40 mL) and cool the suspension to 0 °C in an ice bath.
-
Slowly add phenyllithium (1.8 M in dibutyl ether, 11.1 mL, 20.0 mmol) dropwise via syringe. The solution will change color as the Gilman reagent forms. Stir at 0 °C for 30 minutes.
-
-
Reaction with Pyridyl Ester:
-
In a separate flame-dried 250 mL round-bottom flask, dissolve ethyl 2-picolinate (1.51 g, 10.0 mmol) in anhydrous diethyl ether (50 mL).
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly transfer the freshly prepared lithium diphenylcuprate solution to the ester solution via a cannula while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.
-
-
Workup and Extraction:
-
Cool the reaction mixture to 0 °C and quench it by slowly adding saturated aqueous ammonium chloride solution (50 mL).
-
Stir vigorously until the copper salts are dissolved. If solids persist, add aqueous ammonia.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 5:95 and increasing to 20:80) to elute the product.
-
The pure 2-benzoylpyridine should be a pale yellow oil or solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.[12]
-
References
-
ACS Omega. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. [Link]
-
ResearchGate. (n.d.). The synthesis of 2-pyridyl ketone library from 2-lithiopyridine with esters. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
-
Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Scripps Research. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
Wikipedia. (n.d.). Kröhnke pyridine synthesis. [Link]
-
Organic Letters. (2026). Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis. [Link]
-
Minnesota State University Moorhead. (n.d.). Answers to Practice Sets - Organic Chemistry II. [Link]
-
Chemistry LibreTexts. (2023). Synthesis of Aldehydes & Ketones. [Link]
-
Pearson. (n.d.). Ketone and Aldehyde Synthesis Reactions Practice Problems. [Link]
-
Master Organic Chemistry. (2016). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. [Link]
-
Quora. (n.d.). Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst?[Link]
-
The Journal of Organic Chemistry. (n.d.). Convenient ketone synthesis by the reaction of organocuprate reagents with 2-pyridyl esters. [Link]
-
ACS Publications. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. [Link]
-
Organic Letters. (2025). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. [Link]
- Google Patents. (n.d.). Process of preparing pyridyl alkyl ketones.
-
Pearson. (n.d.). Organometallics on Ketones Explained. [Link]
-
ResearchGate. (2025). The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation. [Link]
-
Master Organic Chemistry. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. [Link]
-
Reddit. (n.d.). Troubleshooting my grignard reactions. [Link]
-
ResearchGate. (n.d.). Effect of the reaction temperature on the formation of ketones from...[Link]
-
NPTEL. (n.d.). Lecture 5. [Link]
-
ChemRxiv. (n.d.). Streamlining the Synthesis of Pyridones through Oxidative Amination. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyridine synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to the Synthetic Validation of 1-Ethylpropyl 2-pyridyl ketone
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of novel chemical entities is paramount. This guide provides an in-depth technical comparison of two plausible synthetic routes to 1-Ethylpropyl 2-pyridyl ketone, a heterocyclic ketone with potential applications in medicinal chemistry. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and outline a comprehensive validation framework using modern analytical techniques.
Introduction: The Significance of Pyridyl Ketones
Pyridyl ketones are a class of compounds that feature prominently in the landscape of pharmaceuticals and agrochemicals. The pyridine moiety can act as a bioisostere for a phenyl group, often improving pharmacokinetic properties such as solubility and metabolic stability. The ketone functionality serves as a versatile synthetic handle for further molecular elaboration, making these compounds valuable intermediates in the synthesis of more complex bioactive molecules. 1-Ethylpropyl 2-pyridyl ketone, in particular, presents an interesting scaffold for the exploration of new chemical space.
Comparative Analysis of Synthetic Routes
The synthesis of 2-acylpyridines, such as 1-Ethylpropyl 2-pyridyl ketone, is most commonly achieved through the nucleophilic addition of an organometallic reagent to a pyridine-2-carboxylic acid derivative or a related precursor. Here, we will compare two of the most prevalent and mechanistically distinct approaches: the Grignard reaction with 2-cyanopyridine and the use of an organolithium reagent with pyridine-2-carboxylic acid.
Route 1: Grignard Reaction with 2-Cyanopyridine
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. In this route, a Grignard reagent, sec-butylmagnesium bromide, is reacted with 2-cyanopyridine. The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group. The resulting imine intermediate is then hydrolyzed under acidic conditions to yield the desired ketone.
Causality of Experimental Choices:
-
Starting Materials: 2-Cyanopyridine is a readily available and relatively inexpensive starting material. 3-Bromopentane is used to generate the sec-butylmagnesium bromide Grignard reagent.
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is crucial as the solvent. These ethers solvate the magnesium ion of the Grignard reagent, stabilizing it and preventing its aggregation, which is essential for its reactivity. The anhydrous condition is critical to prevent the highly basic Grignard reagent from being quenched by water.
-
Reaction Conditions: The reaction is typically performed at low temperatures (e.g., 0 °C to room temperature) to control the exothermicity of the Grignard addition and minimize side reactions.
-
Work-up: An acidic work-up is necessary to hydrolyze the intermediate imine to the ketone.
Route 2: Organolithium Reaction with Pyridine-2-Carboxylic Acid
Organolithium reagents are generally more reactive and often more nucleophilic than their Grignard counterparts. This route involves the reaction of sec-butyllithium with pyridine-2-carboxylic acid. The organolithium reagent will first deprotonate the carboxylic acid to form a lithium carboxylate. A second equivalent of the organolithium reagent then adds to the carbonyl carbon of the carboxylate to form a stable dilithium adduct. Subsequent acidic work-up liberates the ketone.
Causality of Experimental Choices:
-
Starting Materials: Pyridine-2-carboxylic acid is a common and accessible starting material. sec-Butyllithium is a commercially available or can be prepared in situ from sec-butyl bromide and lithium metal.
-
Stoichiometry: At least two equivalents of the organolithium reagent are required: the first for the acid-base reaction with the carboxylic acid proton, and the second for the nucleophilic addition to the carboxylate.
-
Solvent: Anhydrous ethereal solvents like diethyl ether or THF are essential for the same reasons as in the Grignard reaction.
-
Reaction Conditions: The reaction is typically carried out at very low temperatures (e.g., -78 °C) to control the high reactivity of the organolithium reagent and prevent side reactions such as addition to the pyridine ring.
-
Work-up: A careful acidic work-up is required to protonate the intermediate and furnish the final ketone product.
Performance Comparison
| Parameter | Route 1: Grignard Reaction | Route 2: Organolithium Reaction |
| Starting Materials | 2-Cyanopyridine, 3-Bromopentane, Magnesium | Pyridine-2-carboxylic acid, sec-Butyllithium |
| Reagent Handling | Grignard reagents are sensitive to moisture and air. | Organolithium reagents are highly pyrophoric and extremely sensitive to moisture and air, requiring more stringent handling techniques. |
| Reaction Conditions | 0 °C to room temperature | -78 °C to room temperature |
| Typical Yield | Moderate to good | Good to excellent |
| Purity Profile | Can have unreacted starting material and hydrolysis byproducts. | Byproducts from over-addition or side reactions with the pyridine ring are possible if not carefully controlled. |
| Scalability | Generally scalable with appropriate safety measures. | Scalability requires specialized equipment due to the pyrophoric nature of the reagent and the need for very low temperatures. |
Experimental Protocols
Route 1: Synthesis of 1-Ethylpropyl 2-pyridyl ketone via Grignard Reaction
Caption: Workflow for the Grignard-based synthesis of 1-Ethylpropyl 2-pyridyl ketone.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
3-Bromopentane
-
Anhydrous diethyl ether
-
2-Cyanopyridine
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate solvent system
Procedure:
-
Preparation of sec-Butylmagnesium Bromide:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 3-bromopentane in anhydrous diethyl ether dropwise via the dropping funnel to initiate the reaction.
-
Once the reaction has started (indicated by gentle refluxing), add the remaining 3-bromopentane solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 2-Cyanopyridine:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of 2-cyanopyridine in anhydrous diethyl ether dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M hydrochloric acid until the solution is acidic.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.
-
Route 2: Synthesis of 1-Ethylpropyl 2-pyridyl ketone via Organolithium Reaction
Caption: Workflow for the Organolithium-based synthesis of 1-Ethylpropyl 2-pyridyl ketone.
Materials:
-
Pyridine-2-carboxylic acid
-
sec-Butyllithium (solution in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate solvent system
Procedure:
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve pyridine-2-carboxylic acid in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Addition of Organolithium Reagent:
-
Slowly add two equivalents of sec-butyllithium solution dropwise to the stirred solution of pyridine-2-carboxylic acid at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and carefully quench by the dropwise addition of 1 M hydrochloric acid until the solution is acidic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.
-
Validation and Characterization
A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity. The following analytical techniques are essential for the validation of the synthesized 1-Ethylpropyl 2-pyridyl ketone.
Caption: Analytical workflow for the validation of 1-Ethylpropyl 2-pyridyl ketone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the pyridine ring, typically in the downfield region (δ 7.0-8.5 ppm). The aliphatic protons of the 1-ethylpropyl group will appear in the upfield region, with distinct multiplets for the methine, methylene, and methyl groups. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule. A key signal will be the carbonyl carbon, which is expected to appear significantly downfield (around δ 200 ppm). The aromatic carbons of the pyridine ring and the aliphatic carbons of the side chain will also have characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the C=O stretching vibration of the ketone. The spectrum will also show characteristic absorptions for the C=C and C=N bonds of the pyridine ring, as well as C-H stretching and bending vibrations for both the aromatic and aliphatic portions of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecular ion, providing strong evidence for the correct product formation.
Chromatographic Analysis
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the reaction and assess the purity of the final product. The purified compound should appear as a single spot on the TLC plate.
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): For a quantitative assessment of purity, HPLC or UPLC analysis is essential. A sample of the final product should be analyzed to determine its purity, typically aiming for >95% for research purposes.
Conclusion
Both the Grignard and organolithium routes offer viable pathways to 1-Ethylpropyl 2-pyridyl ketone. The choice between them will depend on the specific requirements of the synthesis, including the available equipment, the scale of the reaction, and the desired purity of the final product. The Grignard route may be more suitable for larger-scale synthesis due to the less hazardous nature of the reagent, while the organolithium route might offer higher yields on a smaller scale, provided that the necessary precautions for handling pyrophoric reagents are taken.
Regardless of the chosen route, a thorough validation of the final product using a combination of spectroscopic and chromatographic techniques is non-negotiable to ensure the scientific integrity of the research and the reliability of any subsequent biological or chemical studies.
References
- While specific literature for the synthesis of 1-Ethylpropyl 2-pyridyl ketone was not found, the following references provide general procedures for the synthesis of pyridyl ketones and related compounds, upon which the described protocols are based.
-
General Synthesis of 2-Acylpyridines via Grignard Reagents: For general procedures involving the addition of Grignard reagents to nitriles, see comprehensive organic chemistry textbooks and relevant articles in journals such as the Journal of Organic Chemistry and Tetrahedron Letters.
-
Synthesis of Ketones from Carboxylic Acids using Organolithium Reagents: For an overview of this transformation, refer to articles discussing the addition of organometallic reagents to carboxylic acids, for example, in Organic Letters or Synthesis.
-
Characterization of Heterocyclic Ketones: Spectroscopic data for similar compounds can be found in chemical databases such as the NIST Chemistry WebBook and in various publications in analytical and organic chemistry journals. For example, predicted NMR data for a similar compound, 1-(Pyridin-3-yl)pentan-1-one, can be found on chemical supplier websites like Benchchem.[1]
-
Patents on Pyridine Derivatives: Various patents describe the synthesis of substituted pyridines for pharmaceutical applications, which can provide insights into general synthetic strategies. For instance, patents such as US20070249837A1 describe processes for preparing pyridine derivatives.[2]
Sources
A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for Pyridyl Ketones
This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for pyridyl ketones, a class of compounds significant in pharmaceutical development. The objective of such a validation is to demonstrate that an analytical procedure is suitable for its intended purpose and can be reliably transferred between laboratories, ensuring consistent and accurate results.[1][2] This is a critical component for regulatory submissions and maintaining product quality throughout the drug lifecycle.[3]
The principles outlined here are grounded in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) and the recently updated Q2(R2), which provide a harmonized approach to analytical method validation.[3][4][5][6]
The Imperative of Inter-Laboratory Validation
Before an analytical method can be confidently deployed across different sites for quality control, stability studies, or clinical trial material testing, its performance must be rigorously assessed. Inter-laboratory validation, also known as reproducibility, evaluates the precision of a method when performed by different analysts in different laboratories using different equipment.[1][4][7] This process is the ultimate test of a method's robustness and transferability.
A well-validated method ensures that observed variations in sample results are due to the sample itself, not inconsistencies in the analytical procedure. For pyridyl ketones, which may be active pharmaceutical ingredients (APIs) or key intermediates, reliable analytical methods are paramount for ensuring patient safety and product efficacy.
Core Validation Parameters: A Comparative Overview
The following sections detail the key performance characteristics that must be evaluated during an inter-laboratory validation study. The acceptance criteria presented are typical for pharmaceutical analysis and should be predefined in a validation protocol.[8]
Why it's critical: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[5] For pyridyl ketones, this is crucial to ensure that related substances or synthetic precursors do not interfere with the quantification of the main analyte.
Experimental Approach:
-
Forced Degradation Studies: The analyte is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[9] The method must demonstrate the ability to separate the intact pyridyl ketone from these degradants.[9]
-
Impurity Spiking: Samples are spiked with known impurities and related substances to confirm that they do not co-elute with the analyte peak.
-
Peak Purity Analysis: In chromatographic methods like High-Performance Liquid Chromatography (HPLC), a photodiode array (PDA) detector can be used to assess the spectral homogeneity of the analyte peak, providing an additional layer of specificity confirmation.[9]
Why it's critical: Linearity demonstrates a direct proportional relationship between the concentration of the pyridyl ketone and the analytical signal over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[1][4][5]
Experimental Approach:
-
A minimum of five concentration levels spanning the expected range should be prepared.
-
The data is typically evaluated by linear regression analysis, and the correlation coefficient (r) or coefficient of determination (r²) is calculated.
Why it's critical: Accuracy represents the closeness of the test results to the true value.[3][5] It provides an assurance that the method is measuring the correct amount of the pyridyl ketone in the sample.
Experimental Approach:
-
Spike Recovery: The most common approach involves adding a known amount of the pyridyl ketone analyte to a placebo or sample matrix and measuring the recovery.[1]
-
Accuracy should be assessed at a minimum of three concentration levels across the specified range, with at least three replicates at each level (for a total of nine determinations).[1][5]
Why it's critical: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5] It is a measure of the method's variability. For inter-laboratory validation, the focus is on reproducibility.
-
Repeatability (Intra-assay precision): Assesses precision over a short time interval with the same analyst and equipment.[7]
-
Intermediate Precision: Evaluates precision within the same laboratory but on different days, with different analysts, or on different equipment.[1][3][5]
-
Reproducibility (Inter-laboratory precision): Assesses precision between two or more laboratories.[1][4][7] This is the cornerstone of the inter-laboratory validation study.
Experimental Approach:
-
Aliquots of the same homogeneous sample are sent to participating laboratories.
-
Each laboratory analyzes the sample according to the method protocol, and the results are statistically compared.
Why it's critical: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[3] These are particularly important for impurity and degradation product analysis.
Experimental Approach:
-
Based on Signal-to-Noise Ratio: This approach compares the signal from samples with known low concentrations of analyte with those of blank samples. A signal-to-noise ratio of 3:1 is generally acceptable for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: LOD and LOQ can be calculated from the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.
Why it's critical: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[1][3][10] It provides an indication of the method's reliability during normal usage.[10] Robustness is typically evaluated during method development, but its principles are essential for a successful inter-laboratory transfer.[10][11]
Experimental Approach:
-
Small variations are intentionally introduced to method parameters. For an HPLC method, this could include:
-
The effect of these changes on the analytical results is evaluated.
Why it's critical: System suitability testing is an integral part of many analytical procedures.[11][14] It is performed before each analysis to ensure that the analytical system is performing adequately at the time of the test.[14][15][16]
Experimental Approach:
-
A standard solution is injected multiple times, and key parameters are measured.[17]
-
For chromatographic methods, these parameters often include:
-
Peak area or height reproducibility (%RSD)
-
Tailing factor
-
Resolution between the analyte and other components
-
Theoretical plates (column efficiency)
-
Comparative Performance of Analytical Techniques
The choice of analytical technique significantly impacts the validation strategy. For pyridyl ketones, HPLC with UV detection is a common and robust method. However, depending on the specific requirements, other techniques like GC-MS or LC-MS/MS may be employed, especially for trace-level analysis or identification of unknown impurities.
Table 1: Typical Acceptance Criteria for HPLC-UV Method Validation
| Validation Parameter | Acceptance Criteria for Assay | Acceptance Criteria for Impurity Quantification |
| Specificity | No interference at the analyte retention time. Peak purity index > 0.99. | Baseline resolution between analyte and impurities. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |
| Range | 80-120% of the test concentration[1] | LOQ to 120% of the specification limit |
| Accuracy (% Recovery) | 98.0 - 102.0% | 90.0 - 110.0% (may vary with concentration) |
| Precision (%RSD) | Repeatability: ≤ 1.0%; Intermediate: ≤ 1.5%; Reproducibility: ≤ 2.0% | Repeatability: ≤ 5.0%; Intermediate: ≤ 7.5%; Reproducibility: ≤ 10.0% |
| LOQ Precision (%RSD) | N/A | ≤ 10.0% |
| Robustness | System suitability parameters must be met. Results should not be significantly affected. | System suitability parameters must be met. |
| System Suitability | %RSD of replicate injections ≤ 1.0%; Tailing Factor ≤ 2.0; Resolution ≥ 2.0 | %RSD of replicate injections ≤ 5.0%; Tailing Factor ≤ 2.0; Resolution ≥ 2.0 |
Note: These are general guidelines and may need to be adjusted based on the specific application and regulatory requirements.
Experimental Workflows and Protocols
A successful inter-laboratory validation hinges on a well-defined protocol that is meticulously followed by all participating laboratories.
Caption: Overall workflow for a typical inter-laboratory validation study.
-
Objective: To assess the precision of the analytical method for the quantification of a pyridyl ketone across three different laboratories.
-
Materials:
-
Homogeneous batch of the pyridyl ketone sample.
-
Reference standard of the pyridyl ketone.
-
All necessary reagents and solvents as specified in the analytical method.
-
Validated analytical method protocol.
-
-
Procedure:
-
Each of the three participating laboratories receives a portion of the same homogeneous sample and the reference standard.
-
Each laboratory assigns a different analyst to perform the analysis on a different day.
-
Each analyst prepares the sample and standard solutions as per the method protocol.
-
Each analyst performs six replicate analyses of the sample solution.
-
The results from all three laboratories are collected by a central coordinator.
-
-
Data Analysis:
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the results within each laboratory (intermediate precision).
-
Calculate the overall mean, standard deviation, and %RSD for all 18 results from the three laboratories (reproducibility).
-
Compare the calculated %RSD for reproducibility against the predefined acceptance criterion (e.g., ≤ 2.0%).
-
Caption: Hierarchical relationship of precision levels in method validation.
Conclusion
The inter-laboratory validation of analytical methods for pyridyl ketones is a rigorous but essential process to ensure the generation of reliable and consistent data across different testing sites. By following a structured approach based on established guidelines like ICH Q2(R1) and Q2(R2), and by thoroughly evaluating key performance characteristics, pharmaceutical organizations can build confidence in their analytical procedures.[3][4][5][6] A successful validation not only meets regulatory expectations but also forms the bedrock of a robust quality system, ultimately safeguarding patient health.
References
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). [Link]
-
INVESTIGATION OF ROBUSTNESS AT VALIDATION OF HPLC AND UPLC METHODS: A MODERN APPROACH INCLUDING RISK ANALYSIS - ResearchGate. [Link]
-
Validation of HPLC Techniques for Pharmaceutical Analysis - ResearchGate. [Link]
-
Urinary Volatilomic Signatures for Non-Invasive Detection of Lung Cancer: A HS-SPME/GC-MS Proof-of-Concept Study - MDPI. [Link]
-
Analytical Method Validation: Back to Basics, Part I | LCGC International. [Link]
-
Robustness in Analytical Methods Outlined - Pharmaceutical Technology. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PubMed. [Link]
-
Robustness Tests | LCGC International. [Link]
-
Q2(R2) Validation of Analytical Procedures - FDA. [Link]
-
Some good validation practices for analytical procedures - A3P. [Link]
-
What Is System Suitability in Method Validation? - Altabrisa Group. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
-
A ruggedness test model and its application for HPLC method validation - ResearchGate. [Link]
-
System Suitability in HPLC Analysis | Pharmaguideline. [Link]
-
Quality Guidelines - ICH. [Link]
-
HPLC Separation Robustness and Ruggedness - Agilent. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Ethylpropyl 2-pyridyl ketone
As a Senior Application Scientist, it is imperative to preface any procedural guidance with a foundational principle: safety is not a series of checkboxes but a holistic approach to understanding the chemical entities we interact with. The proper disposal of any chemical, including 1-Ethylpropyl 2-pyridyl ketone, is the final, critical step in its lifecycle of use. This guide is structured to provide not just a set of instructions, but a framework of understanding, ensuring that safety and compliance are integrated into your laboratory workflow.
Understanding the Compound: A Hazard-Based Approach
Inferred Hazard Profile:
| Hazard Class | Potential Effects |
| Flammability | Assumed to be a flammable liquid.[3][5][6] |
| Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[7][8] |
| Irritation | Likely to cause skin and serious eye irritation.[4][7] |
| Environmental | Potentially harmful to aquatic life. |
Core Disposal Directive: A Step-by-Step Protocol
The overarching principle for the disposal of 1-Ethylpropyl 2-pyridyl ketone is that it must be managed as hazardous waste.[1][9] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][10]
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the waste, ensure you are wearing appropriate PPE. This is non-negotiable.
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.[7]
-
Hand Protection: Wear chemically resistant gloves. Given the nature of the compound, nitrile or neoprene gloves are a suitable choice. Always check the glove manufacturer's compatibility chart.
-
Body Protection: A lab coat is essential. For larger quantities of waste, a chemical-resistant apron is recommended.
Step 2: Waste Segregation - Preventing Unwanted Reactions
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[11]
-
Dedicated Waste Container: 1-Ethylpropyl 2-pyridyl ketone waste should be collected in a dedicated, properly labeled hazardous waste container.[12]
-
Incompatible Materials: Do not mix this waste with strong oxidizing agents, strong acids, or strong bases.[7][13] Mixing can lead to vigorous, exothermic reactions.
Step 3: Waste Collection and Storage - Ensuring Containment
-
Container Selection: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-Ethylpropyl 2-pyridyl ketone," and the approximate concentration and quantity.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, away from heat sources, and out of direct sunlight.[14]
Step 4: Arranging for Disposal - The Final Step
-
Licensed Waste Contractor: The disposal of chemical waste must be handled by a licensed and reputable hazardous waste disposal company.[8][12] Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.
-
Documentation: Ensure all necessary paperwork is completed as required by your institution and local regulations. This typically includes a hazardous waste manifest.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1-Ethylpropyl 2-pyridyl ketone.
Caption: Decision workflow for the disposal of 1-Ethylpropyl 2-pyridyl ketone.
Spill and Emergency Procedures
In the event of a spill, your immediate actions are critical.
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the material is flammable, extinguish all nearby flames and turn off any spark-producing equipment.[15]
-
Ventilate: Increase ventilation in the area.
-
Contain the Spill: For small spills, use an inert absorbent material like sand or vermiculite.[10] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your EHS department.
For exposure, follow these first-aid measures and seek immediate medical attention:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7]
-
Skin Contact: Immediately wash the affected area with soap and water.[7] Remove contaminated clothing.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6]
By adhering to these protocols, you are not only ensuring your own safety and that of your colleagues but also contributing to the responsible stewardship of our environment.
References
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). US EPA. Retrieved from [Link]
-
Production, Import, Use, and Disposal of Pyridine. (1989). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
How Can We Responsibly Dispose of Methyl Ethyl Ketone Waste? (2025). Maratek. Retrieved from [Link]
-
Pyridine for Synthesis Safety Data Sheet. Loba Chemie. Retrieved from [Link]
-
Product and Company Identification. 3M. Retrieved from [Link]
-
Chemical Waste. (n.d.). Environmental Health & Safety (EHS), The University of Texas at Austin. Retrieved from [Link]
-
Pyridine Safety Data Sheet. (2025). Carl ROTH. Retrieved from [Link]
-
Chemical Waste Management Guide. Technion - Israel Institute of Technology. Retrieved from [Link]
-
Methyl Ethyl Ketone Safety Data Sheet. (2016). Global Industrial. Retrieved from [Link]
-
Methyl Ethyl Ketone Safety Data Sheet. (2015). Hi Valley Chemical. Retrieved from [Link]
-
Pyridine Safety Data Sheet. (2024). Lab Alley. Retrieved from [Link]
-
Chemical Waste Disposal. (2024). Monash University. Retrieved from [Link]
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- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. globalindustrial.com [globalindustrial.com]
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- 8. directools.com [directools.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
